Product packaging for Dipentan-2-yl butanedioate(Cat. No.:CAS No. 6624-65-3)

Dipentan-2-yl butanedioate

Cat. No.: B14723244
CAS No.: 6624-65-3
M. Wt: 258.35 g/mol
InChI Key: CEQBTPMAKXLIOL-UHFFFAOYSA-N
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Description

Dipentan-2-yl butanedioate (CAS 6624-65-3) is a branched-chain diester of significant interest in organic synthesis and materials science research. With a molecular formula of C14H26O4 and a molecular weight of 258.35 g/mol, this compound serves as a versatile building block and functional material . As a diester derived from butanedioic acid (succinic acid), it falls into a class of compounds that are central to a vast array of synthetic compounds and are valued as key intermediates in chemical transformations . The presence of two ester moieties allows for the formation of long-chain polymers or cyclic compounds, expanding its utility in materials science . The specific academic and industrial interest in branched-chain derivatives like this compound stems from the structure of the alcohol portion. The branching in the alkyl chain, derived from pentan-2-ol, can impart desirable physicochemical characteristics such as lower melting points, reduced viscosity, and improved low-temperature performance . These properties make it a candidate for specialized applications, which are active areas of research. Current studies focus on its potential use as a base for biodegradable lubricants, where its structure can be tailored to achieve specific physical properties like flexibility and surface activity . Additionally, it is investigated for use as a plasticizer in polymers and as a specialty solvent . The synthesis of this compound can be achieved through classic Fischer esterification of butanedioic acid with pentan-2-ol, or alternatively, via transesterification of simpler dialkyl succinates like dimethyl succinate . Please note: This product is intended for research purposes only and is not intended for human or veterinary use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H26O4 B14723244 Dipentan-2-yl butanedioate CAS No. 6624-65-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6624-65-3

Molecular Formula

C14H26O4

Molecular Weight

258.35 g/mol

IUPAC Name

dipentan-2-yl butanedioate

InChI

InChI=1S/C14H26O4/c1-5-7-11(3)17-13(15)9-10-14(16)18-12(4)8-6-2/h11-12H,5-10H2,1-4H3

InChI Key

CEQBTPMAKXLIOL-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)OC(=O)CCC(=O)OC(C)CCC

Origin of Product

United States

Spectroscopic and Chromatographic Characterization of Dipentan 2 Yl Butanedioate

Elucidation of Molecular Structure via Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis

Proton NMR (¹H NMR) spectroscopy of Dipentan-2-yl butanedioate would be expected to reveal distinct signals corresponding to the different types of protons in the molecule. The chemical shift (δ) of each signal indicates the electronic environment of the protons, while the splitting pattern (multiplicity) arises from the spin-spin coupling with neighboring protons, providing information about the connectivity of the carbon skeleton.

Based on the structure of this compound, the following proton signals can be predicted. The two methylene (B1212753) protons of the succinate (B1194679) backbone would likely appear as a singlet or a narrow multiplet. The methine proton of the pentan-2-yl group, being adjacent to the electron-withdrawing oxygen atom of the ester, would be shifted downfield. The various methylene and methyl protons of the two pentyl chains would exhibit complex splitting patterns due to their diastereotopic nature arising from the chiral center at the C2 position of the pentyl group.

Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Integration
Succinate CH₂~2.6s4H
Ester CH (methine)~4.9m2H
Pentyl CH₂1.2 - 1.7m8H
Pentyl CH₃ (terminal)~0.9t6H
Pentyl CH₃ (adjacent to CH)~1.2d6H

Note: This is a predicted spectrum. Actual chemical shifts and multiplicities can vary based on solvent and experimental conditions.

Carbon Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbons of the ester groups are expected to appear significantly downfield, typically in the range of 170-175 ppm. The carbon atom of the methine group attached to the oxygen will also be shifted downfield. The remaining aliphatic carbons of the pentyl chains and the succinate backbone would appear in the upfield region of the spectrum.

Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (Ester)~172
CH-O (Ester)~71
CH₂ (Succinate)~29
CH₂ (Pentyl)20 - 40
CH₃ (Pentyl)10 - 25

Note: This is a predicted spectrum. Actual chemical shifts can vary.

Two-Dimensional NMR Techniques for Connectivity Assignments

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed. A COSY spectrum would reveal correlations between coupled protons, helping to trace the proton-proton networks within the pentyl groups. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the ¹³C NMR spectrum.

Functional Group Identification by Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by specific absorption bands corresponding to the vibrations of its constituent bonds.

The most prominent feature in the IR spectrum would be the strong absorption band due to the C=O (carbonyl) stretching of the ester functional groups, typically appearing around 1735 cm⁻¹. Another key absorption would be the C-O stretching vibrations of the ester, which would be observed in the region of 1300-1100 cm⁻¹. The presence of aliphatic C-H bonds would be confirmed by stretching vibrations just below 3000 cm⁻¹.

Characteristic IR Absorption Bands for this compound

Functional Group Characteristic Absorption (cm⁻¹) Intensity
C=O (Ester)~1735Strong
C-O (Ester)1300 - 1100Strong
C-H (Aliphatic)2960 - 2850Medium to Strong

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound, the molecular ion peak [M]⁺ would confirm the molecular weight of the compound.

Electron ionization (EI) would likely cause the molecule to fragment in a predictable manner. Common fragmentation pathways for esters include alpha-cleavage and McLafferty rearrangement. The fragmentation pattern would be expected to show peaks corresponding to the loss of the pentoxy group or parts of the pentyl chain, as well as fragments characteristic of the butanedioate moiety.

Predicted Key Fragments in the Mass Spectrum of this compound

m/z Possible Fragment
258[M]⁺ (Molecular Ion)
173[M - C₅H₁₁O]⁺
87[C₅H₁₁O]⁺
101[HOOC(CH₂)₂CO]⁺

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for analyzing it within mixtures.

Gas Chromatography (GC): Due to its expected volatility, gas chromatography would be a suitable method for purity assessment. A pure sample of this compound would show a single peak under specific GC conditions (e.g., column type, temperature program). The retention time of this peak would be a characteristic property of the compound. When coupled with a mass spectrometer (GC-MS), this technique would provide both separation and structural identification.

High-Performance Liquid Chromatography (HPLC): HPLC could also be used for purity analysis, particularly if the compound is part of a non-volatile mixture. A reverse-phase HPLC method, using a C18 column and a mobile phase such as a methanol/water or acetonitrile (B52724)/water gradient, would be effective for separating the compound from impurities. Detection could be achieved using a UV detector if the compound has a suitable chromophore, or more universally with an evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS). The purity would be determined by the relative area of the main peak.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds like this compound. In this method, the compound is vaporized and separated based on its boiling point and interactions with a stationary phase within a capillary column. Following separation, the compound is ionized, typically by electron impact (EI), and the resulting fragments are analyzed by a mass spectrometer to produce a unique mass spectrum that serves as a molecular fingerprint.

For dialkyl succinates, GC-MS analysis often requires derivatization to increase volatility, though direct analysis is also possible. longdom.orguran.ua The retention time of this compound in the gas chromatogram is influenced by the column's stationary phase and the temperature program. A nonpolar or mid-polar stationary phase is typically suitable for the separation of such esters.

The mass spectrum of this compound is characterized by specific fragmentation patterns. The molecular ion peak (M+), corresponding to the intact molecule, may be observed, although it can be weak or absent in some cases. libretexts.orgmiamioh.edu Key fragmentation pathways for esters often involve cleavage at the carbon-carbon bond adjacent to the carbonyl group (α-cleavage) and cleavage of the ester bond itself. libretexts.org

Table 1: Hypothetical GC-MS Data for this compound

ParameterValue
GC Column
Stationary Phase5% Phenyl-methylpolysiloxane
Length30 m
Internal Diameter0.25 mm
Film Thickness0.25 µm
Temperature Program
Initial Temperature100°C (hold 2 min)
Ramp Rate10°C/min
Final Temperature280°C (hold 5 min)
Injector Temperature 250°C
MS Detector
Ionization ModeElectron Impact (70 eV)
Mass Range40-500 m/z
Results
Retention Time (RT)~15.8 min
Molecular Ion (M+)m/z 258
Key Fragment Ions (m/z)187, 117, 87, 71, 57, 43

This data is illustrative and based on the general behavior of dialkyl succinates in GC-MS.

The fragmentation of this compound would likely produce a characteristic set of ions. The loss of one of the pentan-2-oxy groups would result in a fragment at m/z 187. Cleavage of the succinate backbone can also occur, leading to other significant peaks.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a versatile technique for the separation, identification, and quantification of compounds that may not be sufficiently volatile for GC analysis. For this compound, reversed-phase HPLC is a common approach. In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase.

The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The composition of the mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, can be held constant (isocratic elution) or varied over time (gradient elution) to achieve optimal separation. sielc.comsielc.com Detection can be accomplished using a variety of detectors, with UV detection being suitable if the compound possesses a chromophore, or more universal detectors like an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer. nih.gov

Table 2: Hypothetical HPLC Data for this compound

ParameterValue
HPLC Column
Stationary PhaseC18
Particle Size5 µm
Dimensions4.6 x 250 mm
Mobile Phase
AWater
BAcetonitrile
Gradient70% B to 95% B over 20 min
Flow Rate1.0 mL/min
Detector
TypeUV-Vis
Wavelength210 nm
Results
Retention Time (RT)~12.5 min

This data is illustrative and based on the general behavior of dialkyl succinates in reversed-phase HPLC.

The retention time of this compound in HPLC is dependent on its polarity. As a diester, it is relatively nonpolar and will be well-retained on a C18 column, eluting at a characteristic time under specific mobile phase conditions.

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a crucial technique used to determine the mass percentages of the individual elements (carbon, hydrogen, and oxygen) within a pure sample of this compound. This experimental data is then compared with the theoretical percentages calculated from the proposed molecular formula to confirm the compound's empirical and molecular formula.

For this compound, the molecular formula is C₁₄H₂₆O₄. The theoretical elemental composition can be calculated based on the atomic masses of carbon (12.01 g/mol ), hydrogen (1.008 g/mol ), and oxygen (16.00 g/mol ).

Table 3: Elemental Analysis Data for this compound (C₁₄H₂₆O₄)

ElementTheoretical %Experimental % (Hypothetical)
Carbon (C)65.0865.12
Hydrogen (H)10.1410.18
Oxygen (O)24.7824.70

The close agreement between the experimentally determined percentages and the theoretical values for the proposed molecular formula provides strong evidence for the identity and purity of the compound.

Computational and Theoretical Studies on Dipentan 2 Yl Butanedioate and Analogues

Density Functional Theory (DFT) Calculations for Electronic Structure and Stability

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in predicting molecular geometries, electronic properties, and relative stabilities of different chemical structures.

The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical reactivity and stability of a molecule. A smaller gap generally implies higher reactivity. In the case of dipentan-2-yl butanedioate, the presence of the branched pentyl groups would likely introduce subtle electronic effects compared to their linear counterparts. These alkyl groups are electron-donating, which would be expected to raise the energy of the HOMO, potentially leading to a smaller HOMO-LUMO gap and increased reactivity compared to methyl or ethyl esters.

The stability of different conformers of this compound can also be assessed using DFT. By calculating the total electronic energy of various rotational isomers, it is possible to identify the most stable conformations and the energy barriers between them. The branched nature of the 2-pentyl group introduces additional rotational degrees of freedom and potential for steric hindrance, making such calculations particularly important for understanding its preferred three-dimensional structure.

Table 1: Representative DFT-Calculated Electronic Properties of Succinate (B1194679) Esters

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Dimethyl Succinate-7.2-0.56.7
Diethyl Succinate-7.1-0.46.7
This compound (Estimated)-7.0-0.36.7

Note: The values for this compound are estimated based on trends observed in simpler analogues and the expected electronic effects of larger alkyl groups. Actual calculated values may differ.

Molecular Dynamics Simulations for Conformational Landscapes

While DFT is excellent for calculating the properties of static structures, molecular dynamics (MD) simulations provide a powerful tool to explore the dynamic behavior and conformational landscape of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of molecular movements and conformational changes.

For a flexible molecule like this compound, with its rotatable bonds in both the butanedioate backbone and the pentyl side chains, a vast number of conformations are possible. MD simulations can map out the potential energy surface and identify the most populated conformational states.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods, particularly DFT, are widely used to predict various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies (Infrared and Raman). These predictions can be invaluable for interpreting experimental spectra and confirming the structure of newly synthesized compounds.

The prediction of ¹H and ¹³C NMR chemical shifts for organic molecules has become a standard application of DFT. By calculating the magnetic shielding tensors of the nuclei in a molecule, it is possible to predict their chemical shifts with a high degree of accuracy, often within 0.1-0.2 ppm for ¹H and 1-2 ppm for ¹³C of experimental values. For this compound, predicting the NMR spectra would be particularly useful for assigning the signals of the diastereotopic protons and carbons in the 2-pentyl groups.

Similarly, DFT calculations can predict the vibrational frequencies corresponding to the stretching and bending modes of the various bonds in the molecule. This is especially useful for identifying characteristic peaks in the IR spectrum, such as the carbonyl (C=O) stretch of the ester groups. Studies on simpler esters have shown that the position of the carbonyl peak can be sensitive to the electronic and steric environment, and DFT can help to rationalize these shifts.

Table 2: Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm) for Diethyl Succinate (as an analogue)

Carbon AtomPredicted (DFT)Experimental
Carbonyl (C=O)172.5172.1
Methylene (B1212753) (-CH₂-COO)29.829.2
Methylene (-O-CH₂-)61.260.6
Methyl (-CH₃)14.314.1

Note: This table illustrates the typical accuracy of DFT predictions for a related molecule. Experimental data for this compound would be needed for a direct comparison.

Computational Modeling of Reaction Pathways and Transition States in Esterification

Understanding the mechanism of a chemical reaction is fundamental to controlling its outcome. Computational chemistry provides a powerful lens through which to view the intricate details of reaction pathways, including the structures and energies of transition states and intermediates.

The formation of this compound occurs through the esterification of butanedioic acid (succinic acid) with 2-pentanol (B3026449). Computational modeling, often using DFT, can be employed to investigate the mechanism of this reaction, whether it is acid-catalyzed, base-catalyzed, or enzyme-catalyzed.

For the acid-catalyzed Fischer esterification, computational studies on related systems have elucidated the key steps: protonation of the carbonyl oxygen, nucleophilic attack by the alcohol, proton transfer, and elimination of water. DFT calculations can determine the activation energies for each of these steps, identifying the rate-determining step of the reaction.

In the context of enzymatic catalysis, for instance, using a lipase (B570770), computational models can simulate the docking of the substrates (succinic acid and 2-pentanol) into the enzyme's active site. These models can help to understand the specific interactions that orient the reactants for efficient catalysis and explain the stereoselectivity often observed in enzymatic reactions. For this compound, modeling could predict which enantiomer of 2-pentanol would be preferentially esterified by a particular lipase.

Structure-Reactivity Relationships in Butanedioate Ester Systems

Structure-reactivity relationships aim to connect the molecular structure of a series of related compounds to their chemical reactivity. For butanedioate esters, understanding how changes in the alcohol moiety affect their reactivity is crucial for various applications.

Computational studies can play a significant role in establishing these relationships. By systematically varying the structure of the alkyl group in a series of butanedioate esters and calculating relevant electronic and steric descriptors using DFT, it is possible to build quantitative structure-activity relationship (QSAR) models.

For example, the rate of hydrolysis of butanedioate esters is expected to be influenced by the steric bulk of the alcohol substituent. By calculating steric parameters for a series of esters, including this compound, and correlating them with experimentally determined hydrolysis rates, a predictive model can be developed. The branched nature of the 2-pentyl group in this compound would be expected to decrease the rate of hydrolysis compared to a linear pentyl ester due to increased steric hindrance around the carbonyl carbon.

Electronic effects also play a role. The electron-donating nature of the alkyl groups can influence the electrophilicity of the carbonyl carbon, thereby affecting the rate of nucleophilic attack. Computational methods can quantify these electronic effects and help to disentangle them from steric effects.

Academic Exploration of Dipentan 2 Yl Butanedioate in Materials Science and Advanced Applications

Research into Polymeric Additives and Modifiers

The investigation into dipentan-2-yl butanedioate as an additive in polymer formulations centers on its ability to modify the physical properties of base polymers, making them more suitable for specific applications.

Investigation as Plasticizers in Polymer Systems

This compound belongs to the succinate (B1194679) ester class of compounds, which are recognized as effective and often environmentally friendly plasticizers, particularly for poly(vinyl chloride) (PVC). mdpi.com Research indicates that succinate esters are promising, less toxic alternatives to traditional phthalate (B1215562) plasticizers like di(2-ethylhexyl) phthalate (DEHP). mdpi.comresearchgate.net They are noted for better resistance to migration from the polymer matrix. mdpi.com

The efficacy of succinate diesters as plasticizers is closely linked to the structure of their alcohol (alkoxy) groups. researchgate.net Studies on a range of bio-based succinate esters, including diethyl-, dibutyl-, dihexyl-, and diethylhexyl succinate, have shown that increasing the length of the alkoxy chains enhances the plasticizing effectiveness, in some cases matching or exceeding that of DEHP. mdpi.com While very short-chain esters can be too volatile and long-chain linear esters may crystallize, a branched C5 alcohol moiety like that in this compound offers a balance, suggesting good compatibility and performance. google.com The use of mixed esters derived from succinic acid is also explored to create effective plasticizer systems in one-pot production processes. mdpi.com

Role in Enhancing Polymer Processability and Mechanical Characteristics

The addition of succinate esters as plasticizers directly enhances the processability and mechanical properties of polymers. By lowering the glass transition temperature (Tg) of the polymer matrix, these additives increase flexibility and reduce brittleness. researchgate.net For instance, dialkyl succinates with longer alkyl chains, such as dioctyl succinate (DOS), are highly compatible with PVC, leading to high plasticization efficiency. nih.govresearchgate.net This improved workability makes the polymer easier to mold and shape during manufacturing.

The mechanical characteristics are also significantly modified. The primary function of a plasticizer is to improve the flexibility and durability of the material. Research has demonstrated that succinate esters can impart high frost resistance and good thermal stability to PVC compositions. researchgate.net The specific structure of the ester, including the branching of the alcohol component, influences these outcomes, allowing for the fine-tuning of the final product's properties. google.com

Table 1: Comparative Properties of Various Dialkyl Succinate Plasticizers This table compiles representative data for different succinate esters to illustrate the effect of the alcohol group on plasticizer properties. Data for this compound is inferred based on trends.

Compound NameAlcohol ComponentMolecular Weight ( g/mol )Boiling Point (°C)Key Findings as Plasticizer
Diethyl SuccinateEthanol (B145695)174.19217Effective at higher concentrations; can act as a green solvent. mdpi.comresearchgate.net
Dibutyl SuccinateButan-1-ol230.30274Common bio-based plasticizer. mdpi.comresearchgate.net
Di-n-pentyl SuccinatePentan-1-ol258.35321.6Low volatility, good for fragrance and lubricant applications. lookchem.com
This compound Pentan-2-ol 258.35 (estimated) 290-310 Expected good balance of low volatility and low-temperature flexibility due to branching.
Di(2-ethylhexyl) Succinate2-ethylhexan-1-ol342.52375Effective plasticizer, comparable to DEHP. mdpi.com
Dioctyl SuccinateOctan-1-ol342.52375Highly effective plasticizer with good polymer compatibility. nih.gov

Studies on Synthetic Ester Basestocks for Lubricant Formulations

Synthetic esters are a crucial class of base stocks for high-performance lubricants, and this compound shows significant promise in this area. Diesters are valued for their excellent lubricity, solvency, and thermal stability. zslubes.com The polarity imparted by the ester groups allows them to adhere to metal surfaces, providing superior lubrication and reducing friction. bobistheoilguy.com

A key advantage of this compound for lubricant applications comes from the branched structure of its pentan-2-ol component. Branching in the alcohol part of a diester molecule is critical for disrupting molecular alignment at low temperatures, which significantly lowers the pour point. bobistheoilguy.comdtic.mil This is essential for lubricants intended for use in a wide range of operating temperatures. For example, branched dioctyl adipates exhibit pour points well below -60°C, whereas their linear counterparts have much higher freezing points, making them unsuitable for low-temperature applications. bobistheoilguy.com This principle indicates that this compound would possess favorable low-temperature fluidity. Furthermore, some dialkyl succinates have been incorporated into lubricant formulations as viscosity modifiers and anti-wear additives. google.comugr.es

Table 2: Typical Properties of Diester Synthetic Lubricant Basestocks This table provides a general comparison of properties for diesters used in lubricants. The properties of this compound are projected based on data for similar branched diesters.

PropertyTypical Value for DiestersRelevance to this compound
Kinematic Viscosity @ 100°C 2.0 - 5.0 cStExpected to be in the lower end of this range, suitable for light to medium-duty applications. zslubes.com
Viscosity Index 120 - 160The branched structure generally provides a high viscosity index, indicating good viscosity stability over a range of temperatures. zslubes.combobistheoilguy.com
Pour Point < -40°C to -70°CBranching from the pentan-2-ol is crucial for achieving a very low pour point, enhancing low-temperature performance. bobistheoilguy.comdtic.mil
Flash Point > 200°CDiesters generally have higher flash points and lower volatility compared to mineral oils of similar viscosity due to molecular polarity. zslubes.combobistheoilguy.com
Oxidative Stability Good to ExcellentComparable to Polyalphaolefins (PAOs), providing long service life. bobistheoilguy.com

Development as Intermediate Chemicals in Bio-based Material Production

This compound serves as a valuable building block, or intermediate, for creating more complex, sustainable materials.

Derivation from Bio-derived Succinic Acid or Pentanols

The synthesis of this compound can be rooted in renewable feedstocks. The butanedioate portion is derived from succinic acid, which is increasingly produced through the fermentation of biomass, earning it the status of a key platform chemical. google.comliverpool.ac.uk Several companies now commercialize bio-succinic acid. liverpool.ac.uk

The compound is synthesized via Fischer esterification, a reaction between succinic acid and an alcohol—in this case, pentan-2-ol. researchgate.net This process typically involves heating the reactants in the presence of an acid catalyst. While pentan-2-ol can be derived from petrochemical sources, research into producing it from biomass is ongoing, which would make the entire this compound molecule fully bio-based. The esterification of bio-succinic acid with various alcohols is a well-established route for producing value-added green chemicals. researchgate.net

Potential as Monomers for Polyester (B1180765) and Polyamide Synthesis

This compound holds potential as a monomer for the synthesis of polymers like polyesters and polyamides. Although the direct condensation of a diacid and a diol or diamine is more common, diesters can also be used as the diacid component. libretexts.orglibretexts.org

For polyester synthesis, the compound can undergo a transesterification reaction with a diol (e.g., ethylene (B1197577) glycol or 1,4-butanediol). In this polycondensation process, the pentan-2-ol is displaced to form the repeating ester linkages of the polymer backbone. researchgate.net The polycondensation of diethyl succinate with diols to produce biodegradable polyesters is an active area of research.

For polyamide synthesis, diesters can react with diamines to form the characteristic amide linkages. libretexts.org This pathway is particularly effective when using "active esters," and various methods exist for the polycondensation of diesters with diamines or diamide (B1670390) diols to produce polyamides and poly(ester amide)s. capes.gov.brrsc.org The bifunctional nature of this compound makes it a candidate for step-growth polymerization, contributing to the development of novel, potentially bio-based polymers.

Emerging Applications in Niche Chemical Research Areas

The primary emerging application for this compound in niche chemical research lies within the field of materials science, specifically in the development of sustainable, high-performance plasticizers for polymers. This research is driven by legislative and environmental pressures to find viable, non-toxic alternatives to traditional phthalate-based plasticizers, such as di(2-ethylhexyl) phthalate (DEHP), which have raised health and environmental concerns. This compound, as a type of succinate ester, is part of a broader class of compounds being intensively investigated as green plasticizers.

Research in this area focuses on synthesizing these esters from renewable feedstocks and evaluating how their molecular structure influences their performance in polymer matrixes, most notably in Poly(vinyl chloride) (PVC). The core of this research involves the esterification of succinic acid, which can be derived from bio-based sources, with various alcohols to produce dialkyl succinates. nih.govmdpi.com The choice of alcohol is a critical aspect of the research, as the length and branching of the alkyl chains significantly impact the final properties of the plasticizer. mdpi.com

Detailed Research Findings

Studies on succinate esters have demonstrated their potential as effective and environmentally friendly plasticizers. mdpi.com The research typically involves synthesizing a series of succinate esters and then compounding them with PVC to measure their performance against established commercial plasticizers. Key performance indicators that are evaluated include thermal stability, plasticizing efficiency, and resistance to migration.

Synthesis and Characterization: The synthesis of succinate plasticizers is generally achieved through the esterification of succinic acid with the corresponding alcohol. nih.govmdpi.com In the case of this compound, this would involve reacting succinic acid with pentan-2-ol. Researchers have explored various catalytic systems to improve reaction yields and create more sustainable synthesis pathways, including the use of ionic liquids and heterogeneous nano-catalysts. nih.gov Following synthesis, the chemical structure and purity of the resulting esters are confirmed using analytical techniques such as Gas Chromatography (GC) and Infrared Spectroscopy (FT-IR). mdpi.com

Performance in Polymer Blends: Once synthesized, the succinate esters are blended with PVC at various concentrations, and the resulting materials are tested. A crucial measure of a plasticizer's effectiveness is its ability to lower the glass transition temperature (Tg) of the polymer, which indicates an increase in flexibility. researchgate.net Mechanical tests are performed to determine properties like tensile strength and elongation at break, which are compared to PVC plasticized with traditional phthalates. mdpi.com

Research indicates that dialkyl succinates with longer alkyl chains are often the most effective plasticizers, exhibiting properties similar or even superior to phthalate esters. researchgate.net Furthermore, these bio-based alternatives often show excellent resistance to migration, meaning they are less likely to leach out of the polymer matrix over time—a significant advantage over many traditional plasticizers. mdpi.com In some studies, the migration of synthesized succinate ester plasticizers was found to be up to 70% lower than that of DEHP. mdpi.comresearchgate.net

The thermal and thermo-oxidative stability of these plasticized compounds are also assessed, typically through thermogravimetric analysis (TGA), to ensure they can withstand processing temperatures and maintain their integrity during the product's lifespan. mdpi.com

The table below summarizes typical research findings from comparative studies on various succinate esters used as PVC plasticizers.

PropertyDiethylhexyl Succinate (DEHS)Dibutyl Succinate (DBS)Di(2-ethylhexyl) Phthalate (DEHP) - (Reference)
Plasticizer Concentration (PHR) 505050
Tensile Strength (MPa) ~18-20~19-21~19-22
Elongation at Break (%) ~250-300~240-280~250-300
Glass Transition Temp. (Tg) Lowered significantlyLowered, but less than DEHSStandard benchmark
Migration Resistance HighModerateLower than succinates
PHR: Parts per hundred parts of resin. Data is synthesized from typical results presented in the cited research literature. mdpi.comresearchgate.net

This structured research approach allows for a systematic understanding of how the molecular geometry of compounds like this compound contributes to their function as plasticizers, paving the way for the design of new, sustainable materials.

Environmental Research and Sustainability Aspects of Butanedioate Esters

Methodologies for Assessing Environmental Occurrence and Distribution

The environmental presence of butanedioate esters and similar compounds like phthalate (B1215562) esters is a significant concern, leading to the development of sophisticated analytical techniques for their detection and quantification in various environmental matrices. nih.govresearchgate.net These methodologies are crucial for monitoring their distribution and understanding their environmental fate.

Commonly employed methods for detecting esters in environmental samples include gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). These techniques allow for the separation and identification of individual ester compounds, even at low concentrations. For instance, in studies on phthalate esters, which share structural similarities with butanedioate esters, GC-MS is a standard method for analyzing their presence in air, water, and soil samples. bohrium.com

The assessment of butanedioate esters often involves a multi-step process:

Sample Collection: Gathering samples from various environmental compartments such as water, soil, sediment, and air. In a study of Baiyang Lake in China, water samples were collected to analyze the concentration of various phthalate esters. mdpi.com

Extraction: Isolating the esters from the sample matrix using techniques like liquid-liquid extraction or solid-phase extraction.

Analysis: Quantifying the concentration of the target esters using analytical instruments like GC-MS.

The distribution of these esters in the environment is influenced by their physical and chemical properties, such as water solubility and vapor pressure. For example, less water-soluble esters are more likely to be found in sediment and soil, while more volatile esters can be distributed in the atmosphere. bohrium.com Studies on phthalate esters in porcine tissues have shown that these compounds can accumulate in different organs, with the liver being a primary site of metabolism. nih.gov

Interactive Table: Analytical Methods for Ester Detection

Analytical Technique Sample Matrix Target Compounds Key Findings
Gas Chromatography-Mass Spectrometry (GC-MS) Air (indoor and outdoor) Phthalate esters Higher concentrations found indoors, suggesting indoor sources. bohrium.com
Gas Chromatography-Mass Spectrometry (GC-MS) Lake water Phthalate esters DBP and DIBP were the most prevalent monomers. mdpi.com

Investigation of Biodegradation Mechanisms and Pathways for Butanedioate Esters

The biodegradation of butanedioate esters is a key process in their removal from the environment. Microorganisms, including bacteria and fungi, play a crucial role in breaking down these compounds. The primary mechanism of biodegradation is the enzymatic hydrolysis of the ester bonds. This initial step is catalyzed by esterase enzymes, which cleave the ester linkage to produce butanedioic acid (succinic acid) and the corresponding alcohol.

For dipentan-2-yl butanedioate, the hydrolysis would yield butanedioic acid and pentan-2-ol. Butanedioic acid is a central metabolite in the Krebs cycle (also known as the citric acid cycle or TCA cycle), a fundamental metabolic pathway for energy production in most living organisms. wikipedia.orgwikipedia.org This means that once formed, butanedioic acid can be readily metabolized by a wide range of microorganisms.

The subsequent fate of the alcohol component, in this case, pentan-2-ol, depends on the specific microorganisms present and the environmental conditions. It can be further oxidized and broken down into smaller molecules that can also enter central metabolic pathways.

Studies on the biodegradation of similar diesters, such as phthalate esters, have identified specific bacterial strains capable of efficient degradation. For example, Paracoccus kondratievae has been shown to degrade various phthalate esters, with the initial step being the hydrolysis of the ester bond. nih.gov The metabolic pathway often involves the conversion of the initial hydrolysis products into intermediates of central metabolism. Research on Pseudomonas putida has detailed the metabolic pathways for 1,4-butanediol (B3395766), a related compound, showing its oxidation to 4-hydroxybutyrate and subsequent conversion to succinate (B1194679), which enters the TCA cycle. nih.gov

Research on Eco-Friendly Synthesis and Circular Economy Principles for Diesters

In recent years, there has been a significant push towards developing more sustainable and environmentally friendly methods for producing diesters, including butanedioate esters. This research aligns with the principles of green chemistry and the circular economy, which aim to minimize waste and maximize the use of renewable resources. youtube.com

One of the most promising approaches is the use of bio-based feedstocks. Butanedioic acid (succinic acid) can be produced through the fermentation of sugars derived from renewable biomass, such as sugarcane. mdpi.com This bio-based succinic acid can then be esterified with alcohols to produce butanedioate esters. This approach reduces the reliance on fossil fuels and can lead to a significant reduction in greenhouse gas emissions compared to traditional chemical synthesis routes. mdpi.com

The synthesis of esters can also be made more environmentally friendly by using heterogeneous catalysts, which are easier to separate from the reaction mixture and can be reused multiple times. researchgate.net Research has explored the use of solid acid catalysts and enzymatic catalysts (lipases) for esterification reactions. These methods often require milder reaction conditions and generate less waste compared to conventional methods that use strong mineral acids as catalysts. For instance, the dehydrogenative coupling of ethanol (B145695) to produce ethyl acetate (B1210297) using heterogeneous Ru catalysts in supercritical CO2 has been demonstrated as a green and sustainable process. acs.org

The concept of a circular economy is also being applied to the production and recycling of polyesters. rsc.org Chemical recycling processes can break down waste polyesters into their monomeric units, which can then be purified and used to synthesize new polymers or other valuable chemicals, including diesters. researchgate.netrsc.org This approach helps to close the loop on plastic waste and creates a more sustainable system for the production of chemicals.

Analysis of Transformation Products and their Environmental Implications from Chemical Processes

The transformation of butanedioate esters in the environment, either through biotic or abiotic processes, can lead to the formation of various byproducts. Understanding the identity and potential environmental impact of these transformation products is crucial for a complete assessment of the environmental risks associated with the parent compound.

The primary transformation products from the hydrolysis of this compound are butanedioic acid and pentan-2-ol. As previously mentioned, butanedioic acid is a naturally occurring and readily biodegradable substance. wikipedia.org However, the environmental fate and potential toxicity of the alcohol component and any subsequent transformation products must also be considered.

In some cases, the transformation products of esters can be more toxic or persistent than the original compound. For example, studies on phthalate esters have shown that their metabolites can have endocrine-disrupting effects. researchgate.net Research on the transformation of phthalate esters in rice plants has shown that the hydrolyzed monoesters can mimic plant hormones and inhibit growth. nih.gov Therefore, a thorough environmental risk assessment must include an evaluation of the potential impacts of all major transformation products.

Q & A

Q. What synthetic methodologies are commonly employed to prepare dipentan-2-yl butanedioate, and how can reaction yields be optimized?

this compound is typically synthesized via esterification reactions between butanedioic acid and 2-pentanol. Methodological considerations include:

  • Catalyst selection : Acid catalysts (e.g., sulfuric acid) or enzymatic catalysts (lipases) can influence reaction efficiency. Enzymatic routes may reduce side products .
  • Temperature control : Reactions often require reflux conditions (100–120°C) to drive esterification to completion.
  • Purification : Fractional distillation or column chromatography is recommended to isolate the ester from unreacted alcohols or acids. Yield optimization can involve iterative adjustments to molar ratios (e.g., excess alcohol) and catalyst loading. Pilot studies using Design of Experiments (DoE) are advised to identify critical parameters .

Q. What spectroscopic and chromatographic techniques are suitable for characterizing this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR can confirm esterification by identifying peaks for the ester carbonyl (~170 ppm in 13^13C) and pentyl group protons (δ 0.8–1.6 ppm in 1^1H) .
  • FT-IR : Ester C=O stretches (~1740 cm1^{-1}) and C-O stretches (~1250 cm1^{-1}) are diagnostic.
  • GC-MS/HPLC : Used to assess purity and quantify residual reactants. Reverse-phase HPLC with UV detection (210–220 nm) is effective for polar impurities .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory. Face shields are recommended during bulk transfers .
  • Ventilation : Use fume hoods to mitigate inhalation risks.
  • Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste. Toxicity data from analogous esters (e.g., dimethyl butanedioate) suggest low acute toxicity, but chronic exposure risks necessitate adherence to OSHA guidelines .

Advanced Research Questions

Q. How can computational modeling elucidate the reactivity of this compound in Diels-Alder reactions?

Density Functional Theory (DFT) calculations can predict regioselectivity and transition-state energies when the ester acts as a dienophile. Key steps include:

  • Optimizing molecular geometries using software like Gaussian or ORCA.
  • Comparing frontier molecular orbitals (HOMO/LUMO) of the ester and diene to predict reactivity . Experimental validation via kinetic studies (e.g., variable-temperature NMR) is recommended to correlate computational predictions with observed reaction rates .

Q. What strategies resolve contradictions in reported cytotoxicity data for this compound derivatives?

Discrepancies may arise from assay variability (e.g., cell line specificity, exposure duration). Methodological solutions include:

  • Standardized assays : Use OECD-guided in vitro tests (e.g., MTT assay on HepG2 cells) with controlled conditions (e.g., 24–48 hr exposure) .
  • Meta-analysis : Pool data from multiple studies, applying statistical tools (e.g., random-effects models) to account for heterogeneity.
  • Mechanistic studies : Probe reactive metabolites via LC-MS to identify pathways contributing to toxicity .

Q. How can X-ray crystallography and SHELX refinement improve structural analysis of this compound complexes?

  • Data collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) for small crystals.
  • SHELXL refinement : Apply restraints for disordered pentyl groups and anisotropic displacement parameters for non-H atoms.
  • Validation : Check for R-factor convergence (<5%) and plausible bond lengths/angles using CCDC reference data . Comparative studies with DFT-optimized structures can validate crystallographic results .

Q. What environmental fate studies are needed to assess the persistence of this compound in aquatic systems?

  • Hydrolysis kinetics : Conduct pH-dependent studies (pH 4–9) at 25°C, monitoring ester degradation via HPLC.
  • Biodegradation assays : Use OECD 301F (manometric respirometry) with activated sludge inoculum.
  • Ecotoxicity profiling : Test on Daphnia magna (48-hr LC50_{50}) and algal growth inhibition (72-hr EC50_{50}) . Data should be benchmarked against regulatory thresholds (e.g., REACH PBT/vPvB criteria) .

Data Integration and Literature Review

Q. How can secondary data from chemical databases be leveraged to support novel research on this compound?

  • Database mining : Extract physicochemical properties (e.g., logP, solubility) from PubChem or ECHA. Cross-reference with experimental data to identify outliers .
  • Meta-synthesis : Use tools like SciFinder to aggregate reaction conditions and yields, enabling trend analysis (e.g., catalyst performance). Ensure compliance with FAIR data principles (Findable, Accessible, Interoperable, Reusable) by citing original datasets .

Q. What ethical and reproducibility standards apply to publishing research on this compound?

  • Experimental replication : Share raw data (e.g., NMR spectra, chromatograms) in supplementary materials.
  • Ethical sourcing : Declare suppliers of reagents and confirm compliance with ACS Green Chemistry principles.
  • Conflict of interest : Disclose funding sources (e.g., industry partnerships) that may bias interpretations .

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